4-乙氧基-N-(2-(6-氧代-3-(噻吩-2-基)吡咯啉-1(6H)-基)乙基)苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

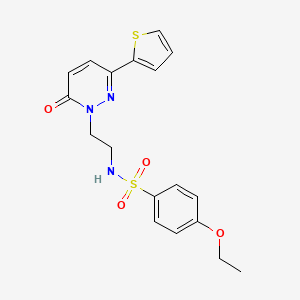

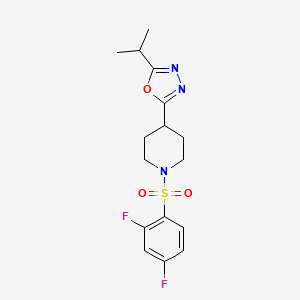

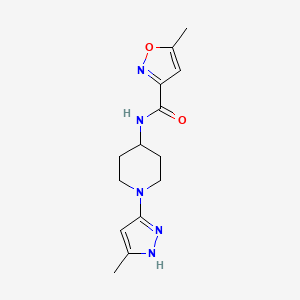

The compound 4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic components. While the papers provided do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of an amide linkage between a sulfonamide group and an aromatic or heteroaromatic amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the coupling of benzenesulfonamide with a phenylthiazol moiety . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic system. The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide, have been reported, showing significant conformational differences based on the substitution pattern on the aromatic ring . These structural insights can be valuable when predicting the conformation and potential binding interactions of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes. For instance, Co(II) and Ni(II) complexes containing 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide have been synthesized, indicating that the sulfonamide nitrogen and other functional groups can coordinate to metal centers . This reactivity could be relevant for the compound if it is used in metal coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups on the aromatic ring can affect the acidity of the sulfonamide NH group and its ability to form hydrogen bonds. The fluorescence properties of sulfonamide derivatives can also be studied, as demonstrated by the fluorescence quenching observed in Co(II) and Ni(II) complexes . These properties are important for understanding the behavior of the compound in biological systems and its potential applications in medicinal chemistry.

科学研究应用

合成和抗菌活性

- 由Sarvaiya等人(2019年)进行的研究涉及合成类似于4-乙氧基-N-(2-(6-氧代-3-(噻吩-2-基)吡啶并[1,6]噻二嗪-1(6H)-基)乙基)苯磺酰胺的化合物。这些化合物表现出对各种细菌和真菌的抗菌活性(Sarvaiya, Gulati, & Patel, 2019)。

预防脑血管痉挛

- Zuccarello等人(1996年)探讨了相关化合物在预防蛛网膜下腔出血后的脑血管痉挛中的有效性,突出了在神经系统疾病中的潜在治疗应用(Zuccarello et al., 1996)。

抗癌和抗菌特性

- Wardkhan等人(2008年)报道了噻唑及其衍生物的合成,显示其对细菌和真菌菌株的体外抗菌活性。这表明这些化合物在抗菌和抗癌研究中的潜力(Wardkhan et al., 2008)。

在肺纤维化和咳嗽中的评估

- Norman(2014年)评估了类似磷脂酰肌醇3-激酶抑制剂用于治疗特发性肺纤维化和咳嗽的效果,表明在呼吸系统疾病中的作用(Norman, 2014)。

细胞毒性和酶抑制

- Gul等人(2016年)合成了一系列具有结构相似性的化合物,对其细胞毒性和作为碳酸酐酶抑制剂的潜力进行了测试。这表明这类化合物在癌症和酶抑制研究中的相关性(Gul et al., 2016)。

抗炎和抗癌潜力

- Küçükgüzel等人(2013年)探讨了Celecoxib衍生物的抗炎、镇痛、抗氧化、抗癌和抗HCV活性。这种广谱活性表明潜在的治疗应用(Küçükgüzel等人,2013年)。

在各种物种中的药代动力学

- Stearns等人(2002年)研究了相关化合物在大鼠、狗和猴子中的药代动力学和口服生物利用度,有助于了解其药理特性(Stearns et al., 2002)。

光动力疗法用于癌症治疗

- Pişkin等人(2020年)合成了新的衍生物,显示出高单线态氧量子产率,与癌症治疗中的光动力疗法应用相关(Pişkin,Canpolat和Öztürk,2020年)。

对肿瘤细胞系的抗增殖活性

- Motavallizadeh等人(2014年)合成了N-(9-氧代-9H-黄色素-4-基)苯磺酰胺衍生物作为潜在的抗增殖剂,显示出对各种癌细胞系的活性(Motavallizadeh et al., 2014)。

药代动力学研究中的口服生物利用度

- Ohashi等人(1999年)开发了一种测定TA-0201(一种相关化合物)在血浆和组织中浓度的方法,有助于药代动力学研究(Ohashi, Nakamura, & Yoshikawa, 1999)。

属性

IUPAC Name |

4-ethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-2-25-14-5-7-15(8-6-14)27(23,24)19-11-12-21-18(22)10-9-16(20-21)17-4-3-13-26-17/h3-10,13,19H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLAFKMISVFHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)

![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)